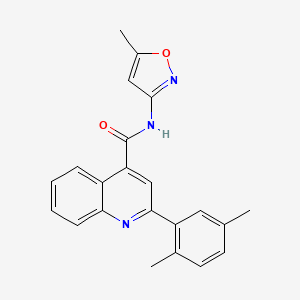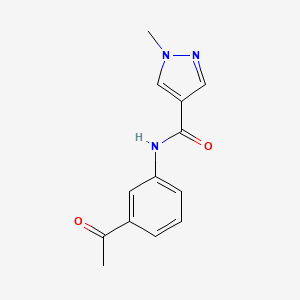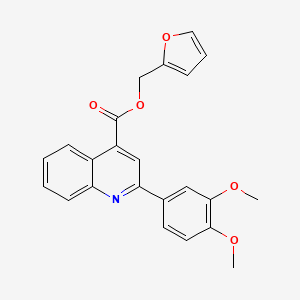
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity. The EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR tyrosine kinase domain and prevents the phosphorylation of its substrates, leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation, migration, and survival, and induction of apoptosis in cancer cells that depend on EGFR signaling for their growth.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments. This compound has been used in preclinical studies to evaluate the potential of EGFR inhibition as a therapeutic strategy for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages as a tool compound for scientific research. It is highly selective for EGFR tyrosine kinase activity, with little or no effect on other receptor tyrosine kinases. It is also relatively stable and can be stored for extended periods of time without degradation. However, this compound has some limitations as well. It is not a clinically approved drug and has not been extensively tested for its safety and toxicity in humans. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
For research include the development of EGFR inhibitors that can overcome resistance mechanisms, such as mutations in the EGFR kinase domain or activation of alternative signaling pathways. Another direction is the investigation of the role of EGFR signaling in non-cancerous diseases, such as neurodegenerative disorders and inflammatory diseases. 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone and its derivatives will continue to be valuable tools for scientific research in these areas.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively used as a tool compound in scientific research to investigate the role of EGFR signaling in various cellular processes. It has been shown to selectively inhibit EGFR tyrosine kinase activity with an IC50 value of 3 nM, while having little or no effect on other receptor tyrosine kinases. This compound has been used to study the downstream signaling pathways activated by EGFR, such as the Ras/MAPK and PI3K/Akt pathways, and their roles in cell proliferation, migration, and survival.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-12-8-9-23-18(10-12)25-19(14-7-6-13(21)11-16(14)22)24-17-5-3-2-4-15(17)20(25)26/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRCVNQXLLIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482220.png)


![1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3482254.png)
amino]sulfonyl}phenyl)acetamide](/img/structure/B3482257.png)
![N-[2-(aminocarbonyl)phenyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B3482266.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3482273.png)

![8,9-diphenyl-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3482292.png)
![N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3482304.png)

![ethyl 4-[(2-bromo-4-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B3482314.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3482316.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3482320.png)
